molecular formula C9H10O4 B1605945 (7-Methoxy-1,3-benzodioxol-5-yl)methanol CAS No. 22934-59-4

(7-Methoxy-1,3-benzodioxol-5-yl)methanol

Cat. No. B1605945
CAS RN: 22934-59-4
M. Wt: 182.17 g/mol
InChI Key: JASXSSFBMBHXIS-UHFFFAOYSA-N
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Description

“(7-Methoxy-1,3-benzodioxol-5-yl)methanol” is a chemical compound with the empirical formula C9H10O4 . It has a molecular weight of 182.17 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is COC1=C2C(OCO2)=CC(CO)=C1 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

“(7-Methoxy-1,3-benzodioxol-5-yl)methanol” is a solid compound . The flash point is not applicable, indicating that it does not have a tendency to ignite rapidly when heated .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 11, which refers to combustible solids .

Future Directions

A paper titled "Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl…" suggests that 1-benzo[1,3]dioxol-5-yl-indoles, which are structurally similar to “(7-Methoxy-1,3-benzodioxol-5-yl)methanol”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could be a potential future direction for research involving “(7-Methoxy-1,3-benzodioxol-5-yl)methanol”.

properties

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASXSSFBMBHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345209
Record name (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1,3-benzodioxol-5-yl)methanol

CAS RN

22934-59-4
Record name (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate (13.9 g, 0.040 mol) in THF (100 mL) was added LiAlH4 (3.1 g, 0.080 mol) in portions at room temperature. The mixture was stirred for 3 h at room temperature. The reaction mixture was cooled to 0° C. and treated with water (3.1 g) and NaOH (10%, 3.1 mL) successively. The slurry was filtered off and washed with THF. The combined filtrates were evaporated under reduced pressure to give (7-methoxy-benzo[d][1,3]dioxol-5-yl)methanol (7.2 g, 52%). 1H NMR (400 MHz, CDCl3) δ 6.55 (s, 1H), 6.54 (s, 1H), 5.96 (s, 2H), 4.57 (s, 2H), 3.90 (s, 3H).
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13.9 g
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3.1 g
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100 mL
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3.1 g
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3.1 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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Reactant of Route 6
(7-Methoxy-1,3-benzodioxol-5-yl)methanol

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